Cas no 124027-58-3 (Kobophenol A)

Kobophenol A structure
Kobophenol A structure
Nom du produit:Kobophenol A
Numéro CAS:124027-58-3
Le MF:C56H44O13
Mégawatts:924.940776824951
CID:163887
PubChem ID:484758

Kobophenol A Propriétés chimiques et physiques

Nom et identifiant

    • [3,4'-Bibenzofuran]-6,6'-diol,3'-(3,5-dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyphenyl)-3-furanyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-,(2S,2'R,3S,3'R)-
    • Kobophenol A
    • [3,4'-Bibenzofuran]-6,6'-diol,3'-(3,5-dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyph
    • [3,4'-Bibenzofuran]-6,6'-diol,3'-(3,5-dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyphenyl)-3-furanyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-,(2S,2'R,3S
    • 5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydro
    • (2S,2'R,3S,3'R)-3'-(3,5-dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyphenyl)-3-furanyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-[3,4'-bibenzofuran]-6,6'-diol
    • 3-Pyridinecarboxylic acid,potassium salt
    • C6H4NO2.K
    • K-nicotinate
    • Niacin Potassium Salt
    • Nicotinic acid,potassium salt
    • Potassium 3-pyridinecarboxylate
    • Potassium nicotinate
    • (2S,2'R,3S,3'R)-3'-(3,5-Dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyphenyl)-3-furanyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)[3,4'-bibenzofuran]-6,6'-diol
    • 5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol
    • NSC631690
    • 5-[(2R,3R)-4-[(2S,3S)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)-2,5-bis(4-hydroxyphenyl)tetrahydrofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]ben
    • AKOS040761955
    • DTXSID00333128
    • 5-[(2R,3R)-4-[(2S,3S)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)-2,5-bis(4-hydroxyphenyl)tetrahydrofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]benzene-1,3-diol
    • Q55243
    • MS-31726
    • HY-126419
    • CHEMBL4176064
    • E88760
    • 124027-58-3
    • (2S,3S,2'R,3'R)-3'-(3,5-Dihydroxy-phenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxy-phenyl)-2,5-bis-(4-hydroxy-phenyl)-tetrahydro-furan-3-yl]-2,2'-bis-(4-hydroxy-phenyl)-2,3,2',3'-tetrahydro-[3,4']bibenzofuranyl-6,6'-diol
    • CS-0103719
    • DTXCID10284218
    • 5-((2S,3R,4S,5S)-4-((2S,3S)-3-((2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl)-2,5-bis(4-hydroxyphenyl)oxolan-3-yl)benzene-1,3-diol
    • Piscine à noyau: 1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56-/m1/s1
    • La clé Inchi: RAUCCLKIJHMTND-LUPMIFTGSA-N
    • Sourire: O1[C@]([H])(C2C([H])=C([H])C(=C([H])C=2[H])O[H])[C@@]([H])(C2C([H])=C(C([H])=C(C=2[H])O[H])O[H])[C@@]([H])(C2C([H])=C(C([H])=C3C=2[C@]([H])(C2C([H])=C(C([H])=C4C=2[C@@]([H])(C2C([H])=C(C([H])=C(C=2[H])O[H])O[H])[C@]([H])(C2C([H])=C([H])C(=C([H])C=2[H])O[H])O4)O[H])[C@@]([H])(C2C([H])=C([H])C(=C([H])C=2[H])O[H])O3)O[H])[C@@]1([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H]

Propriétés calculées

  • Qualité précise: 924.27800
  • Masse isotopique unique: 924.27819145g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 10
  • Nombre de récepteurs de liaison hydrogène: 13
  • Comptage des atomes lourds: 69
  • Nombre de liaisons rotatives: 8
  • Complexité: 1640
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 8
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 230
  • Le xlogp3: 8.8

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.497±0.06 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 233,5 - 235ºc (décomposition)
  • Solubilité: Insuluble (2.6E-5 g/L) (25 ºC),
  • Le PSA: 229.99000
  • Le LogP: 10.65400

Kobophenol A PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
MedChemExpress
HY-126419-5mg
Kobophenol A
124027-58-3 99.90%
5mg
¥6300 2024-07-21
ChemFaces
CFN92530-10mg
Kobophenol A
124027-58-3 >=98%
10mg
$318 2023-09-19
TargetMol Chemicals
TN4394-5mg
Kobophenol A
124027-58-3
5mg
¥ 4750 2024-07-20
MedChemExpress
HY-126419-1mg
Kobophenol A
124027-58-3 99.90%
1mg
¥2400 2024-07-21
TargetMol Chemicals
TN4394-1 mL * 10 mM (in DMSO)
Kobophenol A
124027-58-3 98%
1 mL * 10 mM (in DMSO)
¥ 7220 2023-09-15
A2B Chem LLC
AE66866-50mg
Kobophenol A
124027-58-3 98% by HPLC
50mg
$4568.00 2024-04-20
TargetMol Chemicals
TN4394-1 ml * 10 mm
Kobophenol A
124027-58-3
1 ml * 10 mm
¥ 7220 2024-07-20
A2B Chem LLC
AE66866-500mg
Kobophenol A
124027-58-3 98% by HPLC
500mg
$25348.00 2024-04-20
A2B Chem LLC
AE66866-1000mg
Kobophenol A
124027-58-3 98% by HPLC
1000mg
$40540.00 2024-04-20
Aaron
AR00A132-20mg
KOBOPHENOL A
124027-58-3 98%
20mg
$407.00 2025-02-13

Kobophenol A Littérature connexe

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:124027-58-3)Kobophenol A
A1200180
Pureté:99%/99%/99%
Quantité:1mg/50mg/100mg
Prix ($):333.0/730.0/1214.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:124027-58-3)KobophenolA
CRN0161
Pureté:≥98%
Quantité:5mg/20mg/50mg
Prix ($):Enquête